molecular formula C21H18N2OS2 B4268977 6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4268977
M. Wt: 378.5 g/mol
InChI Key: IHROPZLFROTZBP-UHFFFAOYSA-N
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Description

6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains thienyl groups, which are sulfur-containing heterocycles, and a carboxamide functional group.

Properties

IUPAC Name

6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-13-5-7-18-16(10-13)17(21(24)22-12-15-4-3-9-25-15)11-19(23-18)20-8-6-14(2)26-20/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHROPZLFROTZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the thienyl groups and the carboxamide functionality. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various amines. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl groups can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of 6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinolinecarboxamides: These compounds share the quinoline core and carboxamide functionality but may have different substituents on the quinoline ring.

    Thienyl-containing compounds: These compounds contain thienyl groups but may have different core structures, such as benzene or pyridine.

    Carboxamides: These compounds contain the carboxamide functional group but may have different aromatic or heterocyclic cores.

The uniqueness of this compound lies in its specific combination of the quinoline core, thienyl groups, and carboxamide functionality, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Reactant of Route 2
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6-methyl-2-(5-methylthiophen-2-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

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